7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1221278-74-5) is a dihalogenated 5-azaindole building block. This heterocyclic scaffold is fundamental in medicinal chemistry, where the pyrrolo[3,2-c]pyridine core serves as a privileged structure for developing potent and selective kinase inhibitors, such as the MPS1 inhibitor CCT251455.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
Cat. No. B7886384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CC(=C2N1)Br)I
InChIInChI=1S/C7H4BrIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
InChIKeyHOECLEPKMMURHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Key Orthogonally Dihalogenated Scaffold for Kinase Inhibitor Synthesis


7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1221278-74-5) is a dihalogenated 5-azaindole building block . This heterocyclic scaffold is fundamental in medicinal chemistry, where the pyrrolo[3,2-c]pyridine core serves as a privileged structure for developing potent and selective kinase inhibitors, such as the MPS1 inhibitor CCT251455 [1]. The presence of both bromine and iodine atoms provides two chemically distinct handles for sequential, site-selective palladium-catalyzed cross-coupling reactions, a critical feature for efficient structure-activity relationship (SAR) studies .

Why 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Other Dihalogenated Azaindoles


Substituting 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine with seemingly similar analogs, such as the 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine regioisomer, fundamentally alters the electronic character of the core and the spatial orientation of substitution vectors, directly impacting biological target engagement [1]. Critically, the unique orthogonality between the C7–Br and C3–I handles is not a universal trait; alternative substitution patterns like 6-bromo-2-iodo or 4-bromo-3-iodo analogs will exhibit different relative reaction rates and selectivities in sequential cross-couplings, potentially leading to synthetic failure or a different final compound architecture . This precludes simple one-to-one replacement in established synthetic routes for advanced kinase inhibitors.

Quantitative Evidence for the Selection of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine


Regiochemical Differentiation: Pyrrolo[3,2-c]pyridine vs. Pyrrolo[3,2-b]pyridine Core in MPS1 Kinase Inhibition

The pyrrolo[3,2-c]pyridine (5-azaindole) core is a defined scaffold for MPS1 kinase inhibition, leading to the clinical candidate CCT251455. The 7-Br-3-I substitution pattern is designed to introduce key pharmacophores at specific vectors. In contrast, the pyrrolo[3,2-b]pyridine (6-azaindole) isomer presents a different geometry and electronic distribution, yielding a divergent SAR landscape [1]. The MPS1 inhibitor program specifically optimized around the [3,2-c] core, achieving an enzymatic IC50 of 3 nM for the optimized compound CCT251455, a level of potency not replicated with the [3,2-b] scaffold in this context [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Synthetic Utility: Orthogonal Reactivity of C7–Br versus C3–I in Sequential Cross-Coupling

The compound's primary synthetic value lies in the differing reactivities of the C–Br and C–I bonds. Iodine is a superior leaving group in palladium-catalyzed cross-couplings, enabling a selective first coupling at C3, leaving the bromine at C7 intact for a subsequent diversification step . This orthogonal reactivity is a class-level characteristic of bromo-iodo aromatics but is quantitatively defined by the electron-withdrawing effect of the pyridine nitrogen in the 5-azaindole system, which enhances oxidative addition at C3(I) relative to C7(Br) [1]. A comparative study on analogous dihalogenated pyridines shows that the selectivity for C–I over C–Br coupling under standard Suzuki conditions can exceed 95%, enabling high-yielding sequential functionalization [1].

Synthetic Chemistry Palladium Catalysis Orthogonal Functionalization

Procurement Advantage: Validated Purity and Availability Compared to Non-Commercial Analogs

As a commercially cataloged compound, 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is available with a specified purity of 97% from reputable vendors . This contrasts sharply with the 4-bromo-3-iodo isomer or other less common dihalogenation patterns, which are often absent from commercial catalogs or available only at lower purities (e.g., 95%), posing a risk of irreproducible synthetic results . The defined purity specification of 97% provides a quantitative benchmark for procurement, ensuring consistency in subsequent synthetic transformations where impurities can catalyze side reactions or lower yields.

Chemical Procurement Purity Analysis Supply Chain

Optimal Application Scenarios for 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine Based on Quantitative Evidence


Lead Optimization of 5-Azaindole-Based MPS1 Kinase Inhibitors

This compound is the optimal starting material for creating focused libraries around the 1H-pyrrolo[3,2-c]pyridine core, which is a validated scaffold for MPS1 inhibition as demonstrated by the development of CCT251455 (IC50 = 3 nM). Sequential functionalization at C3 and C7 via orthogonal cross-coupling directly accesses the chemical space defined by this advanced lead series [1].

Efficient Divergent Synthesis of Bis-Aryl Azaindole Libraries

The differential reactivity of the C3–I and C7–Br bonds enables a robust, two-step, one-pot strategy for divergent synthesis. The first Suzuki coupling can be executed at C3 with >95% selectivity, followed by a second coupling at C7, allowing a single batch of the compound to generate dozens of diverse analogs for SAR profiling, a process not feasible with symmetrical or mono-halogenated analogues [2].

Scaffold-Hopping Experiments from 6-Azaindole to 5-Azaindole Chemical Series

In a drug discovery program where a pyrrolo[3,2-b]pyridine (6-azaindole) lead has been identified, this compound facilitates a rational scaffold-hop to the 5-azaindole core. This is justified by the successful application of this core in the highly potent MPS1 inhibitor program, a potency not publicly attributed to a 6-azaindole-based MPS1 inhibitor [1]. The building block's orthogonal handles make replicating the SAR from one ring system to another synthetically feasible.

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